molecular formula C13H20N2O2S B7636781 N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide

N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide

Cat. No. B7636781
M. Wt: 268.38 g/mol
InChI Key: DWHPPRHKOVKVMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide, also known as MCTA, is a compound that has gained interest in scientific research due to its potential therapeutic applications.

Scientific Research Applications

N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has been studied for its potential therapeutic applications in various fields of research, including neurology, oncology, and immunology. In neurology, N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In oncology, N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has shown promising anticancer activity by inducing apoptosis and inhibiting tumor growth in vitro and in vivo. In immunology, N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines.

Mechanism of Action

The exact mechanism of action of N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In neurology, N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. In oncology, N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival, and activate the JNK/p38 MAPK signaling pathway, which is involved in apoptosis.
Biochemical and Physiological Effects
N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. In neurology, N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has been found to reduce oxidative stress and inflammation, and improve synaptic plasticity and memory function. In oncology, N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has been shown to induce cell cycle arrest and apoptosis, and inhibit angiogenesis and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide in lab experiments is its high potency and specificity, which allows for the study of its effects at low concentrations. Another advantage is its stability and solubility in various solvents, which facilitates its use in different experimental settings. However, one limitation of using N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide is its relatively high cost compared to other compounds with similar activities.

Future Directions

There are several future directions for the study of N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide. In neurology, further research is needed to elucidate the molecular mechanisms underlying its neuroprotective effects and to explore its potential as a therapeutic agent for neurodegenerative diseases. In oncology, more studies are needed to investigate the anticancer activity of N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide in different types of tumors and to identify its molecular targets. In immunology, further research is needed to understand the immunomodulatory effects of N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide and to explore its potential as an immunotherapeutic agent.

Synthesis Methods

N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-methyl-2-oxo-1,3-thiazole-3-carboxylic acid with 4-methylcyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then treated with acetic anhydride to obtain the final product, N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide.

properties

IUPAC Name

N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-9-3-5-11(6-4-9)14-12(16)7-15-10(2)8-18-13(15)17/h8-9,11H,3-7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHPPRHKOVKVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)CN2C(=CSC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide

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